3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride
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Overview
Description
3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride is a chemical compound with the CAS Number: 1803590-05-7 . It has a molecular weight of 232.15 . The IUPAC name for this compound is 3-((2-aminoethyl)(methyl)amino)-N-methylpropanamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17N3O.2ClH/c1-9-7(11)3-5-10(2)6-4-8;;/h3-6,8H2,1-2H3,(H,9,11);2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthetic Pathways and Ligand Development : The synthesis of similar compounds, such as N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, has been explored for developing ligands with functional groups in the second coordination sphere. These ligands have potential applications in coordination chemistry and catalysis (Cheruzel et al., 2011).
Crystal Structure Analysis : The crystal structure of compounds like 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide has been determined, contributing to the understanding of molecular conformations and interactions, which is crucial in drug design and materials science (Huang Ming-zhi et al., 2005).
Chemical Analysis and Determination : Methods for determining similar compounds, like 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, using spectrophotometry have been developed. Such methods are important for the quantitative analysis of these compounds in various samples (L. Shu, 2011).
Heterocyclic System Synthesis : Research has focused on using similar compounds in the synthesis of heterocyclic systems, which are vital in the development of pharmaceuticals and agrochemicals. For example, methyl 2-acetylamino-3-dimethylaminopropenoate has been used to synthesize various heterocyclic systems (Kralj et al., 1997).
Dual Inhibitors in Medicinal Chemistry : Compounds structurally similar to 3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride have been studied for their potential as dual inhibitors in medicinal chemistry. For instance, analogues have been synthesized for inhibiting thymidylate synthase and dihydrofolate reductase, key targets in cancer therapy (Gangjee et al., 2008).
Computational Studies on Molecular Conformation : Computational studies, such as ab initio SCF calculations, have been performed on related compounds to understand their conformational properties. This research is significant for the design of structural mimics in protein engineering (Alemán & Casanovas, 1994).
Safety and Hazards
Properties
IUPAC Name |
3-[2-aminoethyl(methyl)amino]-N,2-dimethylpropanamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.2ClH/c1-7(8(12)10-2)6-11(3)5-4-9;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOSGUINEFKTJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CCN)C(=O)NC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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